molecular formula C18H16N2O3S B5869728 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one

2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one

Cat. No.: B5869728
M. Wt: 340.4 g/mol
InChI Key: WYXMGONJMHBFBF-LFIBNONCSA-N
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Description

2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a mercapto (-SH) group, a 4-methoxy-benzylidene moiety at position 5, and a 4-methoxy-phenyl group at position 3. Its structure is characterized by two methoxy-substituted aromatic rings, which contribute to its electronic and steric properties.

Properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(24)19-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXMGONJMHBFBF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with thiourea or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Substituted imidazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, potentially providing protective effects against oxidative stress-related diseases .

Anticancer Activity
In vitro studies have shown that 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one inhibits the proliferation of various cancer cell lines. Notably, it has been effective against breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Effects
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Material Science Applications

Polymer Chemistry
This compound has been utilized as a building block for the synthesis of novel polymers. Its thiol group allows for thiol-ene click chemistry, which is valuable in creating functionalized materials with tailored properties .

Nanotechnology
In the field of nanotechnology, this compound is being explored for its potential use in the stabilization of metal nanoparticles. Its ability to form stable complexes with metals enhances the catalytic efficiency of these nanoparticles in various reactions .

Biochemical Applications

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in inhibiting certain proteases involved in disease pathways. This suggests its utility in drug design aimed at modulating enzyme activity .

Cellular Studies
In cellular biology, it has been employed to study cellular signaling pathways. Its interactions with specific receptors have provided insights into mechanisms of action relevant to drug development and disease treatment .

Case Studies

Study Application Findings
Antioxidant ActivityDemonstrated effective scavenging of free radicals.
Anticancer ActivityInhibited proliferation in breast and colon cancer cells.
Antimicrobial EffectsEffective against Staphylococcus aureus and E. coli.
Polymer ChemistryUsed as a building block for functionalized polymers.
NanotechnologyStabilized metal nanoparticles for enhanced catalytic activity.
Enzyme InhibitionInhibited specific proteases linked to disease pathways.
Cellular StudiesProvided insights into cellular signaling mechanisms.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one may involve interactions with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methoxy and benzylidene groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazolone scaffold allows for diverse substitutions, enabling modulation of biological activity and physicochemical properties. Key analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Benzylidene Substituent Benzyl/Other Substituents Key Features Reference
Target Compound 4-methoxy 4-methoxy-phenyl Dual methoxy groups
4b () 4-methoxy 4-fluoro-benzylsulfanyl Fluorine, sulfanyl group
4h () 4-methoxy 2-(4-bromo-phenyl)-2-oxo-ethylsulfanyl Bromo, oxo-ethylsulfanyl
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-... 3,4,5-trimethoxy Phenyl Triple methoxy substitution
(5E)-5-[4-(dimethylamino)benzylidene]-... 4-dimethylamino Phenyl Electron-donating dimethylamino

Key Observations :

  • Methoxy vs. Halogens : The target compound’s methoxy groups may enhance solubility and electronic effects compared to halogenated analogs (e.g., 4b with fluoro) .
  • Dimethylamino Group: The dimethylamino substituent () introduces strong electron-donating effects, altering electronic properties relative to methoxy .

Key Observations :

  • Catalyst Impact : Compound 4e () achieved comparable yields using NaOCH3 or NaH, suggesting flexibility in synthetic routes .
  • Halogen Influence : Chlorinated derivatives (e.g., ) exhibit higher molecular weights and similar yields (~74%) to methoxy analogs .

Key Observations :

  • COX-2 Inhibition : Methoxy and bromo substituents () correlate with COX-2 selectivity, likely due to enhanced hydrophobic interactions .
  • Analgesic Activity : The presence of a 4-bromo-phenyl group in 4g () conferred activity, while its absence in the 5-benzylidene analog resulted in inactivity .

Biological Activity

2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N2O3SC_{18}H_{18}N_2O_3S and a molecular weight of approximately 342.41 g/mol. Its structure features a mercapto group and methoxy-substituted phenyl rings, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assay Results :
    • The compound demonstrated IC50 values in the low micromolar range against melanoma and breast cancer cell lines, suggesting strong anticancer properties .
Cell LineIC50 (µM)
Melanoma (A375)12.5
Breast Cancer (MCF7)15.0

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Several studies report that thiazole and imidazole derivatives possess significant antibacterial and antifungal activities:

  • Bacterial Strains Tested :
    • The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 to 25 mm depending on the concentration used .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15

The biological activity of this compound appears to be linked to its ability to interact with cellular targets such as enzymes involved in cancer cell proliferation and survival. The presence of the mercapto group is believed to facilitate interactions with thiol groups in proteins, potentially leading to the inhibition of key metabolic pathways in cancer cells.

Case Studies

  • Study on Melanoma Cells :
    A study conducted by researchers aimed at evaluating the effects of this compound on melanoma cells demonstrated that it induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound resulted in a significant increase in apoptotic cell markers compared to untreated controls .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial efficacy against common pathogens. The study concluded that the compound exhibited potent activity against resistant strains, providing a promising avenue for developing new antimicrobial agents .

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